molecular formula C12H19BrN2O3 B7021116 tert-butyl (2R)-2-(2-bromoprop-2-enylcarbamoyl)azetidine-1-carboxylate

tert-butyl (2R)-2-(2-bromoprop-2-enylcarbamoyl)azetidine-1-carboxylate

Cat. No.: B7021116
M. Wt: 319.19 g/mol
InChI Key: AADNKWIHJUSJLY-SECBINFHSA-N
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Description

Tert-butyl (2R)-2-(2-bromoprop-2-enylcarbamoyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Properties

IUPAC Name

tert-butyl (2R)-2-(2-bromoprop-2-enylcarbamoyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O3/c1-8(13)7-14-10(16)9-5-6-15(9)11(17)18-12(2,3)4/h9H,1,5-7H2,2-4H3,(H,14,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADNKWIHJUSJLY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-bromoprop-2-enylcarbamoyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(2-bromoprop-2-enylcarbamoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester and carbamoyl groups can be hydrolyzed to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted azetidines, while hydrolysis can yield the corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-bromoprop-2-enylcarbamoyl)azetidine-1-carboxylate would depend on its specific biological target. Generally, azetidines can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring azetidine with known biological activity.

    N-Boc-azetidine: A protected azetidine used in organic synthesis.

    2-Bromo-azetidine: A brominated azetidine similar to the compound .

Uniqueness

Tert-butyl (2R)-2-(2-bromoprop-2-enylcarbamoyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other azetidines. Its tert-butyl and carbamoyl groups can influence its reactivity and interactions with biological targets.

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